molecular formula C19H18F7NO6 B4799315 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4799315
M. Wt: 489.3 g/mol
InChI Key: PNDFPVGRNVNZMO-UHFFFAOYSA-N
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Description

3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and multiple fluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions.

    Introduction of the fluorinated groups: This step involves the use of fluorinated reagents such as tetrafluoropropanol and trifluoroethanol, which are reacted with the intermediate compounds under specific conditions to introduce the fluorinated ether groups.

    Carbamoylation and carboxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether and carbamoyl groups, leading to the formation of corresponding oxides and amides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products

    Oxidation: Formation of oxides and amides

    Reduction: Formation of alcohols and amines

    Substitution: Formation of substituted ethers and amides

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s fluorinated groups can be used to study enzyme interactions and protein binding, as fluorine atoms often enhance the binding affinity and specificity of molecules.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate is of interest due to its stability and bioavailability. The fluorinated groups can improve the pharmacokinetic properties of drugs, making them more effective.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The bicyclic structure provides rigidity, which can improve the compound’s specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of a rigid bicyclic structure with multiple fluorinated groups. This combination provides both stability and reactivity, making it a versatile compound for various applications. The presence of fluorinated groups also enhances its binding affinity and specificity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F7NO6/c20-17(21)18(22,23)6-31-9-3-8(4-10(5-9)32-7-19(24,25)26)27-15(28)13-11-1-2-12(33-11)14(13)16(29)30/h3-5,11-14,17H,1-2,6-7H2,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDFPVGRNVNZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC(=CC(=C3)OCC(F)(F)F)OCC(C(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F7NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[3-(2,2,3,3-Tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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